molecular formula C8H8INO2 B12094284 2-Iodo-4-methoxybenzamide

2-Iodo-4-methoxybenzamide

Cat. No.: B12094284
M. Wt: 277.06 g/mol
InChI Key: VNRMZBZJBYUISW-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxybenzamide is an organic compound with the molecular formula C8H8INO2 It is characterized by the presence of an iodine atom and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methoxybenzamide typically involves the iodination of 4-methoxybenzamide. One common method is the reaction of 4-methoxybenzamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the methoxy group to a carboxylic acid.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 2-azido-4-methoxybenzamide or 2-cyano-4-methoxybenzamide can be obtained.

    Oxidation Products: Oxidation of the methoxy group can yield 2-iodo-4-carboxybenzamide.

Scientific Research Applications

2-Iodo-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-Iodo-4-methoxybenzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom can facilitate the formation of halogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Iodo-4-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Bromo-4-methoxybenzamide: Similar structure but with a bromine atom instead of an iodine atom.

    4-Methoxybenzamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.

Uniqueness: 2-Iodo-4-methoxybenzamide is unique due to the presence of both an iodine atom and a methoxy group, which confer distinct reactivity and binding properties. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it valuable in medicinal chemistry and material science applications.

Properties

IUPAC Name

2-iodo-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRMZBZJBYUISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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